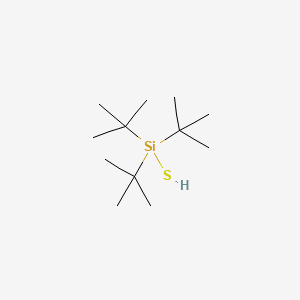

Tri-tert-butylsilanethiol

Description

Structure

3D Structure

Properties

CAS No. |

155645-40-2 |

|---|---|

Molecular Formula |

C12H28SSi |

Molecular Weight |

232.50 g/mol |

IUPAC Name |

tritert-butyl(sulfanyl)silane |

InChI |

InChI=1S/C12H28SSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3 |

InChI Key |

QLXKSRMVXQTHQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sterically Hindered Silanethiols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Sterically hindered silanethiols are a class of organosilicon compounds that offer unique properties due to the bulky organic substituents surrounding the silicon-sulfur bond. This steric bulk imparts increased stability, modifies reactivity, and influences the structural characteristics of their derivatives, making them valuable reagents and ligands in a variety of chemical applications, including as intermediates in drug development and as ligands for catalysis. However, the very steric hindrance that provides their desirable properties also presents significant challenges in their synthesis. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of sterically hindered silanethiols, with a particular focus on the rationale behind experimental choices, detailed protocols, and the critical safety considerations required for handling these reactive compounds.

Introduction: The Significance of Steric Bulk in Silanethiols

The introduction of bulky substituents, such as tert-butyl or isopropyl groups, around the silicon atom in silanethiols (R₃SiSH) profoundly impacts their chemical behavior. This steric shielding can:

-

Enhance Thermal and Hydrolytic Stability: By sterically protecting the reactive Si-S and S-H bonds, bulky groups can prevent intermolecular condensation and decomposition pathways, leading to more robust and isolable compounds.

-

Modulate Acidity and Reactivity: The electron-donating nature of alkyl groups, combined with steric effects, influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

-

Control Coordination Geometry: When used as ligands for metal complexes, the steric demands of the silanethiolate can dictate the coordination number and geometry of the metal center, leading to unique catalytic properties.

Despite their utility, the synthesis of these molecules is often non-trivial. The steric congestion around the silicon center can significantly hinder the approach of reagents, requiring carefully optimized reaction conditions and specialized synthetic strategies. This guide will delve into the primary methods developed to overcome these synthetic hurdles.

Synthetic Strategies for Sterically Hindered Silanethiols

The synthesis of sterically hindered silanethiols primarily revolves around the formation of the silicon-sulfur bond. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Two principal routes have proven to be the most effective:

-

Nucleophilic Substitution at Silicon: This approach involves the reaction of a sterically hindered halosiloane with a sulfur-containing nucleophile.

-

Reduction of Silyl Sulfides: This method utilizes the cleavage of a Si-S-Si linkage in a disilathiane (disilyl sulfide) to generate the desired silanethiol.

Method 1: Nucleophilic Substitution on Hindered Halosilanes

This is arguably the most direct and common approach. The reaction of a sterically hindered chlorosilane with a source of hydrosulfide is a versatile method for forming the Si-S bond. A prime example is the synthesis of triisopropylsilanethiol (TIPS-SH), a moderately hindered silanethiol.

-

Choice of Sulfide Source: While hydrogen sulfide (H₂S) gas is the most direct reagent, its toxicity and gaseous nature can be challenging to handle. An alternative is the in situ generation of a hydrosulfide salt, such as lithium hydrosulfide (LiSH) or sodium hydrosulfide (NaSH), from H₂S and a base, or the use of a sulfide salt like lithium sulfide (Li₂S) followed by an acidic workup.

-

Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to avoid protonolysis of the reactants and intermediates.

-

Reaction Temperature: Due to the steric hindrance, elevated temperatures or prolonged reaction times may be necessary to drive the reaction to completion.

This protocol is adapted from established procedures for the synthesis of silanethiols from chlorosilanes and hydrogen sulfide.

Step 1: Preparation of the Reaction Setup

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a gas outlet connected to a bubbler and a bleach scrubber to neutralize excess H₂S.

-

The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

Step 2: Reaction

-

Triisopropylsilyl chloride (TIPSCl) is dissolved in anhydrous THF in the reaction flask.

-

A solution of a base, such as triethylamine or pyridine, in THF is added to the flask.

-

Hydrogen sulfide gas is then bubbled through the stirred solution at a moderate rate. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Workup and Purification

-

Once the reaction is complete, the stream of H₂S is stopped, and the system is purged with inert gas to remove any residual H₂S.

-

The reaction mixture is filtered to remove the triethylammonium chloride precipitate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure triisopropylsilanethiol.

Diagram of Synthetic Workflow: Nucleophilic Substitution

Caption: Workflow for the synthesis of TIPS-SH via nucleophilic substitution.

Method 2: Reduction of Hexa-alkyldisilathianes

For extremely sterically hindered silanethiols, such as tri-tert-butylsilanethiol, the direct substitution on the corresponding chlorosilane can be exceedingly difficult. An alternative and often more successful strategy involves the synthesis of the corresponding hexa-alkyldisilathiane, followed by reductive cleavage.

-

Formation of the Disilathiane: The disilathiane precursor can be synthesized by reacting the sterically hindered silyl lithium or Grignard reagent with a sulfur source like sulfur dichloride (SCl₂) or elemental sulfur. The use of organometallic reagents is necessary to overcome the steric hindrance at the silicon center.

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving the Si-S bond in the disilathiane.[1][2] The hydride attacks one of the silicon atoms, leading to the formation of the silanethiol and a silyl hydride.

-

Anhydrous Conditions: All reagents and solvents must be scrupulously dried, as LiAlH₄ reacts violently with water.[1]

This protocol is a conceptualized procedure based on the synthesis of analogous sterically hindered compounds and the known reactivity of disilathianes.

Part A: Synthesis of Hexa-tert-butyldisilathiane

-

Preparation of tert-Butyllithium: In a flame-dried, inert atmosphere glovebox or Schlenk line, tert-butyl chloride is reacted with lithium metal in an appropriate solvent like pentane or hexane to generate tert-butyllithium.

-

Reaction with Trichlorosilane: The freshly prepared tert-butyllithium is then slowly added to a solution of trichlorosilane (HSiCl₃) or silicon tetrachloride (SiCl₄) at low temperature (e.g., -78 °C) to form tri-tert-butylsilane or tri-tert-butylsilyl chloride, respectively. The high reactivity of the organolithium reagent is necessary to overcome the steric barrier to multiple alkylations.

-

Formation of the Disilathiane: The tri-tert-butylsilyl lithium, generated in situ from the corresponding silane or silyl chloride, is then reacted with elemental sulfur. The reaction mixture is typically stirred at room temperature for several hours.

-

Workup: The reaction is quenched with water, and the organic layer is separated, dried, and the solvent removed to yield the crude hexa-tert-butyldisilathiane, which can be purified by crystallization.

Part B: Reduction to Tri-tert-butylsilanethiol

-

Setup: A flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer is maintained under an inert atmosphere.

-

Reduction: A solution of hexa-tert-butyldisilathiane in anhydrous diethyl ether or THF is slowly added to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.

-

Quenching: After the reaction is complete (monitored by TLC or GC), the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt.

-

Isolation and Purification: The resulting solids are filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude tri-tert-butylsilanethiol is purified by sublimation or crystallization.

Diagram of Synthetic Pathway: Disilathiane Reduction

Caption: Two-part synthesis of tBu₃SiSH via a disilathiane intermediate.

Comparative Analysis of Synthetic Methods

| Feature | Method 1: Nucleophilic Substitution | Method 2: Disilathiane Reduction |

| Steric Hindrance Tolerance | Moderate | High |

| Number of Steps | Typically one | Multiple steps |

| Reagent Handling | Requires handling of toxic H₂S gas | Requires handling of pyrophoric organolithium reagents and water-reactive LiAlH₄ |

| Typical Yields | Good to excellent for less hindered silanes | Moderate to good, but can be lower due to the multi-step nature |

| Scalability | Readily scalable | More challenging to scale due to the use of highly reactive reagents |

Characterization of Sterically Hindered Silanethiols

The successful synthesis of a sterically hindered silanethiol must be confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most characteristic signal is the thiol proton (S-H), which typically appears as a singlet. Its chemical shift can vary depending on the solvent and concentration. The bulky alkyl groups will show characteristic resonances (e.g., a singlet for tert-butyl groups).

-

¹³C NMR: The carbon signals of the alkyl groups can be observed at their expected chemical shifts.

-

²⁹Si NMR: This is a powerful technique for confirming the silicon environment. The chemical shift will be indicative of the substitution pattern on the silicon atom.[2][3][4][5]

-

-

Infrared (IR) Spectroscopy: A key diagnostic absorption is the S-H stretching vibration, which typically appears in the region of 2550-2600 cm⁻¹.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

| Compound | ¹H NMR (S-H, ppm) | ²⁹Si NMR (ppm) | IR (S-H, cm⁻¹) |

| Triisopropylsilanethiol | ~1.0-1.5 | ~20-30 | ~2570 |

| Tri-tert-butylsilanethiol | ~1.5-2.0 | ~30-40 | ~2560 |

(Note: Specific NMR shifts are dependent on the solvent and instrument parameters. The values provided are approximate.)

Safety and Handling Considerations

The synthesis and handling of sterically hindered silanethiols require strict adherence to safety protocols due to the hazardous nature of the reagents and products.

-

Pyrophoric and Air-Sensitive Reagents: Many of the precursors and reagents, such as tert-butyllithium and LiAlH₄, are pyrophoric and will ignite spontaneously on contact with air.[6][7][8][9] All manipulations involving these reagents must be carried out under an inert atmosphere (argon or nitrogen) using a glovebox or Schlenk line techniques.[6][8]

-

Toxicity: Hydrogen sulfide is a highly toxic gas and must be handled in a well-ventilated fume hood with appropriate scrubbing of the exhaust.

-

Water Reactivity: LiAlH₄ and organolithium reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Product Instability: While sterically hindered silanethiols are more stable than their less hindered counterparts, they can still be sensitive to air and moisture over time. They should be stored under an inert atmosphere and at low temperatures.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat

-

Safety goggles or a face shield

-

Appropriate gloves (nitrile gloves may not be sufficient for handling pyrophoric reagents; consult safety data sheets for appropriate glove selection)

Conclusion

The synthesis of sterically hindered silanethiols is a challenging yet rewarding area of synthetic chemistry. The choice of synthetic route is dictated by the degree of steric hindrance around the silicon atom. While nucleophilic substitution on a chlorosilane is a viable option for moderately hindered systems, a multi-step approach involving the reduction of a disilathiane intermediate is often necessary for the most sterically encumbered targets. Success in these syntheses hinges on meticulous experimental technique, particularly the rigorous exclusion of air and moisture, and a thorough understanding of the reactivity and hazards of the reagents involved. The unique properties of these compounds ensure their continued importance in various fields of chemical research and development.

References

- Piękoś, R., & Wojnowski, W. (1962). Untersuchungen über die Alkoholyse des SiS₂. II. Darstellung von Trialkoxysilanthiolen und Tetraalkoxycyclodisilthianen aus den tertiären Alkoholen. Z. anorg. allg. Chem., 318, 212-216.

- Wojnowski, W., & Herman, A. (1976). Beiträge zur Chemie der Silicium-Schwefel-Verbindungen. XX. Die Dissoziation der Silanthiole in wäßriger Lösung. Z. anorg. allg. Chem., 425, 91-96.

- Chojnacki, J. (2008). DFT and NBO theoretical study of protonation of tri-tert-butoxysilanethiol and its anion. Polyhedron, 27(3), 969-976.

- Dołęga, A., et al. (2009). Modeling of the Alcohol Dehydrogenase Active Site: Two Different Modes of Alcohol Binding in Crystals of Zinc and Cadmium Tri-tert-butoxysilanethiolates Evidenced by X-ray Diffraction and Solid-State Vibrational Spectroscopy. Eur. J. Inorg. Chem., (2009), 3644-3660.

- Pladzyk, A., et al. (2012). Synthesis, structure and magnetic properties of neutral Ni (II) tri-tert-butoxysilanethiolate cluster. Inorg. Chem. Comm., 20, 66-69.

- Pladzyk, A., et al. (2014). Binuclear Co(II), Zn(II) and Cd(II) tri-tert-butoxysilanethiolates. Synthesis, crystal structure and spectroscopic studies. Polyhedron, 79, 116-123.

- Pladzyk, A., et al. (2016). Crystal and electronic structures of Ni(II) silanethiolates containing flexible diamine ligands. Inorg. Chim. Acta, 440, 84-93.

- Dołęga, A. (2010). Alcohol dehydrogenase and its simple inorganic models. Coord. Chem. Rev., 254, 916-937.

- Dołęga, A., et al. (2009). Novel zinc complexes with acetyloacetonate, imidazole and thiolate ligands. Crystal structure of a zinc complex of relevance to farnesyl transferase. Inorg. Chem. Comm., 12, 823-827.

-

ResearchGate. (2025). Preparation of Silanethiols by Reaction of Silanes with Triphenylphosphine Sulfide and with Alkanethiols. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]

-

Columbia University Environmental Health & Safety. (2009). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]

-

Oregon State University Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Complexes of silanethiolate ligands: Synthesis, structure, properties and application. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lithium tri-tert-butoxyaluminum hydride, LTBA. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(tert-butoxy)silanethiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

YouTube. (2021). Reducing Agents: DIBAH and LTBA. Retrieved from [Link]

-

YouTube. (2018). Lithium aluminum hydride reduction. Retrieved from [Link]

-

NMR Spectroscopy Centre. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 29Si NMR spectra of catalyst 17 and excess HSiCl3. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts of 29Si NMR of T3. Retrieved from [Link]

-

ResearchGate. (n.d.). The 29Si NMR chemical shifts of selected chemical species. Retrieved from [Link]

-

MDPI. (n.d.). The Synthesis and Spectroscopic Characterization of Structural Changes in Hydrophobic Silica Aerogels upon Encapsulation of the LCC ICCG Enzyme. Retrieved from [Link]

-

Gelest, Inc. (2015). TRI-t-BUTYLSILANE, 95%. Retrieved from [Link]

Sources

- 1. shibaura.elsevierpure.com [shibaura.elsevierpure.com]

- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. mdpi.com [mdpi.com]

- 8. Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

solubility of Tri-tert-butylsilanethiol in organic solvents

Technical Guide: Solubility & Application of Tri-tert-butylsilanethiol ( )

Executive Summary

Tri-tert-butylsilanethiol (TBS-SH) is a sterically crowded organosilicon reagent utilized primarily in advanced radical chemistry and ligand design.[1][2] Unlike its less hindered analogues (e.g., triisopropylsilanethiol, TIPS-SH), the massive steric bulk of the three tert-butyl groups renders TBS-SH exceptionally lipophilic and kinetically stable.[1][2]

In drug discovery, TBS-SH serves as a specialized Hydrogen Atom Transfer (HAT) reagent.[1][2] It enables "polarity reversal catalysis," allowing for the functionalization of C–H bonds in late-stage pharmaceutical intermediates—a critical technique for "molecular editing" of scaffold structures.[1][2]

Part 1: Physicochemical Profile[1][2][3][4]

The solubility profile of TBS-SH is dictated by its lipophilic shell .[1][2] The silicon-sulfur core is effectively shielded by the methyl groups of the tert-butyl moieties, making the molecule behave physically like a waxy hydrocarbon.[1][2]

Core Properties Table[1][2][3][5]

| Property | Description |

| Formula | |

| Molecular Weight | ~231.5 g/mol |

| Physical State | Waxy Solid or Viscous Liquid (Ambient Temp) |

| Lipophilicity (LogP) | High (> 5.0, estimated) |

| Stability | Air-stable (kinetic); Hydrolytically stable compared to |

| Primary Utility | Radical H-donor, Bulky Thiolate Ligand |

Part 2: Solubility in Organic Solvents[1][2][3]

The following data categorizes solvent compatibility based on the principle of "like dissolves like." Due to the extreme hydrophobicity of the

Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Hydrocarbons | Hexanes, Pentane, Cyclohexane, Heptane | Excellent | Ideal for extraction and purification.[1][2] The compound is miscible in all proportions.[1] |

| Aromatics | Benzene, Toluene, Xylenes | Excellent | Preferred solvents for radical reactions (HAT) due to bond dissociation energy (BDE) compatibility.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform, DCE | Excellent | Suitable for synthesis and handling; often used during work-up.[1][2] |

| Ethers | Diethyl Ether ( | Good to Excellent | Soluble.[1][2] THF is the standard solvent for generating the thiolate anion (using bases like KH or n-BuLi).[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Poor to Moderate | Solubility decreases significantly as solvent polarity increases.[1][2] Not recommended for stock solutions.[1][2] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Poor / Immiscible | Highly immiscible.[1][2] Can be used as a "crash-out" anti-solvent to precipitate impurities while retaining TBS-SH in a non-polar co-solvent (though TBS-SH itself is lipophilic enough to oil out).[1][2] |

| Aqueous | Water, Brine | Insoluble | Strictly immiscible.[1][2] Aqueous washes are safe for purification (removing salts) without loss of product.[1][2] |

Part 3: Applications in Drug Discovery (The "Why")

Polarity Reversal Catalysis (Radical HAT)

In medicinal chemistry, modifying a lead compound often requires activating specific C–H bonds.[1][2] Standard radical methods suffer from poor selectivity or slow rates.[1][2] TBS-SH acts as a catalyst to shuttle hydrogen atoms.[1][2]

-

Mechanism: An electrophilic radical (e.g., from a drug scaffold) abstracts a hydrogen from TBS-SH.[1][2] The resulting sulfur-centered radical (

) is electron-rich and bulky, making it highly selective for abstracting hydrogen atoms from specific positions on the substrate, regenerating the catalyst.[1][2] -

Advantage: The steric bulk of

prevents the sulfur radical from dimerizing (forming disulfides) or engaging in unwanted side reactions, a common failure mode with smaller thiols like thiophenol.[1][2]

Visualization of the HAT Cycle

The following diagram illustrates the catalytic cycle where TBS-SH mediates the functionalization of a drug scaffold (

Caption: Polarity Reversal Catalysis Cycle. The bulky thiyl radical selectively abstracts a hydrogen from the substrate (Drug-H), generating a carbon radical that reacts to form the product, while the thiol is regenerated.[1][2]

Part 4: Synthesis & Purification Protocol

Context: Commercial availability of TBS-SH can be sporadic.[1][2] The following protocol outlines a robust synthesis route via the silyl chloride, utilizing solubility differences for purification.

Reaction Scheme

Step-by-Step Methodology

-

Preparation of Reagents:

-

Reaction Setup (Inert Atmosphere):

-

In a flame-dried Schlenk flask under Argon, dissolve

(1.0 equiv) in THF. -

Add LiSH (1.2 equiv) at 0°C. The reaction is slow due to steric hindrance; warm to reflux (65°C) and stir for 24–48 hours.

-

-

Work-Up (Solubility-Driven):

-

Purification (Self-Validating Step):

References

-

Benchchem. Triisopropylsilanethiol | 156275-96-6.[1][2] Retrieved from [1][2]

-

Sigma-Aldrich. Tri-tert-butylphosphine (Structural Analog Data). Retrieved from [1][2]

-

ResearchGate. Complexes of silanethiolate ligands: Synthesis, structure, properties and application. Retrieved from

-

MDPI. Recent Applications of the (TMS)3SiH Radical-Based Reagent. Retrieved from [1][2]

-

LibreTexts. Thiols and Thiyl Radicals - Reactivity. Retrieved from [1][2]

discovery and history of bulky silanethiols

Title: The Steric Shield: A Technical Guide to the Discovery and Utility of Bulky Silanethiols

Executive Summary

This technical guide examines the discovery, structural evolution, and application of bulky silanethiols (

Historical Genesis: The Stabilization Challenge

The early history of organosilicon-sulfur chemistry was plagued by the inherent instability of the silicon-sulfur bond towards hydrolysis and condensation.

-

The Instability Problem: Simple silanethiols are transient. The high susceptibility of the Si-S bond to heterolytic cleavage leads to rapid condensation:

This reaction is thermodynamically driven by the formation of the strong Si-S-Si linkage and the volatility of -

The Breakthrough (1962): The field shifted when R. Piękoś and Wiesław Wojnowski at the Gdańsk University of Technology (Poland) successfully synthesized and isolated tri-tert-butoxysilanethiol ,

.-

Significance: This was the first demonstration that placing bulky alkoxy groups around the silicon center could kinetically inhibit condensation, allowing the isolation of a stable liquid silanethiol.

-

Mechanism:[1][2][3] The tert-butoxy groups act as a "steric umbrella," physically blocking the approach of nucleophiles (like water) or other silanethiol molecules to the silicon center.

-

-

Evolution of Bulky Ligands: Following the 1962 discovery, the "Gdańsk School" (led by Wojnowski and later Barbara Becker) and others expanded the library to include triphenylsilanethiol (

) and super-silyl variants (e.g., hypersilyl).

Visualization: Timeline of Discovery

Figure 1: Chronological evolution of bulky silanethiols from instability to functional reagents.

Synthetic Methodologies: Protocols for Bulky Systems

The synthesis of bulky silanethiols requires bypassing the condensation trap. Two primary methods have become industry standards.

Method A: Alcoholysis of Silicon Disulfide (The Historic Route)

Used primarily for alkoxy-substituted silanethiols (e.g., Tri-tert-butoxysilanethiol). This method avoids chlorosilane precursors, which can be difficult to handle.

-

Reaction:

-

Key Condition: The reaction is driven by the high reactivity of solid polymeric silicon disulfide (

) with tertiary alcohols.

Method B: Silane Sulfuration (The Modern Standard)

Used for aryl-substituted silanethiols (e.g., Triphenylsilanethiol). This is the preferred route for laboratory-scale synthesis due to the availability of hydrosilanes.

-

Reaction:

-

Protocol Integrity:

-

Reagents: Triphenylsilane (1.0 eq), Elemental Sulfur (2.0 eq as S).

-

Solvent: Decalin (high boiling point required; >180°C).

-

Procedure: Reflux under inert atmosphere (Ar/N2) for 4-6 hours. The reaction is radical-initiated.

-

Purification: Crystallization from hexane/toluene.

-

Yield: Typically >85%.

-

Structural & Electronic Properties: The "Bulky" Advantage

Why are these compounds critical for researchers? The answer lies in their ability to mimic biological sulfur centers while providing abiotic stability.

Kinetic Stabilization Mechanism

The steric bulk of groups like

-

Hydrolysis Resistance: Water cannot easily penetrate the steric wall to attack the electropositive silicon atom.

-

Monomeric Stability: Unlike methanethiolates, which often form insoluble polymers with metals (

), bulky silanethiolates form soluble, monomeric complexes (

Visualization: Steric Shielding Concept

Figure 2: Comparative stability. The "Ph" groups create a steric barrier preventing nucleophilic attack on Silicon.

Applications in Drug Development & Research

A. Bioinorganic Modeling (The "Metallosilanethiolate" Approach)

Bulky silanethiols are indispensable for modeling the active sites of metalloenzymes (e.g., Zinc fingers, Blue Copper proteins, Iron-Sulfur clusters).

-

The Logic: The

bond angle ( -

Example: Zinc complexes of tri-tert-butoxysilanethiol have been used to model the sulfur-rich coordination environment of alcohol dehydrogenase.

B. Green Chemistry: Radical Polarity Reversal Catalysis

In pharmaceutical synthesis, removing toxic heavy metals is a priority. Triphenylsilanethiol (

-

Mechanism:

acts as a polarity reversal catalyst. It abstracts a hydrogen atom from a silane ( -

Utility: Used for the deoxygenation of alcohols (Barton-McCombie) and reduction of halides without leaving toxic tin residues in the final drug substance.

Table 1: Comparative Utility of Silanethiols vs. Conventional Reagents

| Feature | Bulky Silanethiol ( | Conventional Thiol ( | Tin Hydride ( |

| Odor | Low / Negligible | High / Offensive | Mild / Characteristic |

| Toxicity | Low (Silica byproduct) | Variable | High (Neurotoxic) |

| Stability | Solid / Stable Shelf Life | Liquid / Oxidizes Easily | Liquid / Sensitive |

| Role | H-Atom Donor Catalyst | Nucleophile | H-Atom Donor Reagent |

| Pharma Use | Preferred (Green Chem) | Precursor | Restricted (Purification issues) |

References

-

Piękoś, R., & Wojnowski, W. (1962). Untersuchungen über die Alkoholyse des SiS2. II. Darstellung von Trialkoxysilanthiolen und Tetraalkoxycyclodisilthianen aus den tertiären Alkoholen. Zeitschrift für anorganische und allgemeine Chemie.

-

Wojnowski, W. (2020).[4] Complexes of silanethiolate ligands: Synthesis, structure, properties and application. Coordination Chemistry Reviews.

-

Cai, Y., & Roberts, B. P. (2002). Triphenylsilanethiol-mediated radical reactions. Journal of the Chemical Society, Perkin Transactions.

-

Lickiss, P. D. (1995). The synthesis and structure of organosilanols. Advances in Inorganic Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Steric Repulsion Forces Contributed by PEGylation of Interleukin-1 Receptor Antagonist Reduce Gelation and Aggregation at the Silicone Oil-Water Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cubane-like structure of a silanethiol – primary amine assembly – a novel, unusual hydrogen bond pattern - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity of the Silicon-Sulfur Bond in Silanethiols

Abstract

Silanethiols (R₃SiSH), the sulfur analogues of silanols, are a fascinating and versatile class of organosilicon compounds. The reactivity of the silicon-sulfur (Si-S) bond is central to their chemistry, governing their utility as synthetic intermediates, ligands for coordination chemistry, and precursors to advanced materials. This guide provides an in-depth exploration of the Si-S bond's reactivity, grounded in fundamental principles and supported by field-proven experimental insights. We will dissect the electronic and steric factors that influence the bond's behavior, detail its participation in nucleophilic, electrophilic, and radical reactions, and provide validated protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of silanethiol chemistry.

The Nature of the Silicon-Sulfur Bond: A Foundation of Reactivity

The chemical behavior of silanethiols is intrinsically linked to the properties of the silicon-sulfur covalent bond. Unlike the well-studied Si-O bond, the Si-S bond possesses a unique combination of length, strength, and polarity that dictates its reactivity.

1.1. Polarity and Bond Strength

The electronegativity difference between silicon (1.90) and sulfur (2.58) results in a polar covalent bond, with silicon carrying a partial positive charge (δ+) and sulfur a partial negative charge (δ-). This polarity makes the silicon atom susceptible to nucleophilic attack and the sulfur atom a potent nucleophile, especially upon deprotonation.

However, the Si-S bond is significantly weaker and longer than the corresponding Si-O bond. This thermodynamic difference is a critical driver of silanethiol reactivity; many reactions are favored by the formation of a stronger Si-O or other silicon-heteroatom bond.[1] A comparison of bond dissociation energies (BDEs) highlights this distinction.

Data Presentation: Comparative Bond Dissociation Energies (BDEs)

| Bond | Average BDE (kJ/mol) | Average BDE (kcal/mol) | Key Characteristics |

| Si-S | 293[2] | 69.9 | Moderately strong, but weaker than Si-O. |

| Si-O | 452[2] | 108.0 | Very strong; its formation often drives reactions. |

| Si-C | 318[2] | 76.0 | Comparable strength to Si-S. |

| Si-H | 318[2] | 76.0 | Weaker than C-H, making silanes good reducing agents.[3] |

| Si-Si | 222[2] | 53.1 | Relatively weak, susceptible to cleavage.[3] |

| S-H | 363[2] | 86.7 | Stronger than the Si-H bond. |

Note: Values are averages and can vary based on substituents.

The relatively modest BDE of the Si-S bond makes it amenable to both homolytic (radical) and heterolytic (ionic) cleavage under specific conditions, opening up a wide array of synthetic transformations.

Synthesis of Silanethiols: Accessing the Precursors

A foundational understanding of silanethiol reactivity begins with their synthesis. Several reliable methods exist, often leveraging the high affinity of silicon for sulfur.

Experimental Protocols: Synthesis of Silanethiols

A common and effective method involves the reaction of a silane with a sulfur transfer reagent under radical conditions.[4]

Protocol 2.1: Radical-Mediated Synthesis from a Hydrosilane This protocol describes the synthesis of a silanethiol from a corresponding hydrosilane using triphenylphosphine sulfide as the sulfur source.[4]

-

Reagents:

-

Triorganosilane (R₃SiH) (1.0 equiv)

-

Triphenylphosphine sulfide (Ph₃P=S) (1.1 equiv)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv, radical initiator)

-

Anhydrous toluene

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the triorganosilane, triphenylphosphine sulfide, and AIBN.

-

Add anhydrous toluene via syringe to dissolve the reagents.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C.

-

Monitor the reaction by TLC or GC-MS until the starting silane is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude silanethiol by vacuum distillation or column chromatography on silica gel.

-

-

Causality: The use of a radical initiator (AIBN) is crucial as this reaction proceeds via a radical-chain mechanism.[4] The silyl radical, generated from the hydrosilane, attacks the sulfur atom of Ph₃P=S, leading to the formation of the silanethiol and regenerating the radical chain carrier.

A classic method for preparing sterically hindered, hydrolytically stable silanethiols like tris(tert-butoxy)silanethiol involves the alcoholysis of silicon disulfide.[5]

Caption: General synthetic pathways to silanethiols.

Acidity and the Nucleophilic Character of Silanethiolates

The sulfur-bound proton of a silanethiol is acidic and can be removed by a suitable base to form the corresponding silanethiolate anion (R₃SiS⁻). This deprotonation dramatically enhances the nucleophilicity of the sulfur atom, making silanethiolates powerful reagents for forming new sulfur-carbon and sulfur-metal bonds.

The reaction of a silanethiol with a strong base like an organolithium reagent or an alkali metal hydride proceeds readily to provide the alkali metal silanethiolate salt. These salts are often used in situ or isolated for subsequent reactions.[1]

3.1. Reactions with Electrophiles: S-Alkylation and S-Acylation

Silanethiolates are excellent nucleophiles that readily participate in Sₙ2 reactions with a variety of electrophiles.[6][7] The reaction with primary and secondary alkyl halides provides a straightforward route to silyl sulfides (R₃Si-S-R').

Protocol 3.1: S-Alkylation of a Silanethiolate

-

Reagents:

-

Silanethiol (R₃SiSH) (1.0 equiv)

-

Base (e.g., NaH, KH, or BuLi) (1.0 equiv)

-

Alkyl halide (R'-X, where X = Br, I) (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the silanethiol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the base portion-wise (for hydrides) or dropwise (for BuLi). Stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.

-

Add the alkyl halide to the solution of the silanethiolate.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure.

-

Purify the silyl sulfide product by distillation or chromatography.

-

-

Self-Validation: The success of this protocol relies on the quantitative conversion of the silanethiol to the more nucleophilic thiolate before the addition of the electrophile.[6] The choice of a good leaving group (I > Br > Cl) on the alkyl halide will ensure an efficient Sₙ2 displacement.[8]

Caption: Sₙ2 reaction mechanism of a silanethiolate with an alkyl halide.

The Role of the Si-S Bond in Radical Chemistry

Silanethiols and their derivatives are active participants in radical reactions. The Si-S bond can be cleaved homolytically to generate a silanethiyl radical (R₃SiS•), or the S-H bond can be abstracted to form the same species. These radicals are key intermediates in various transformations.

4.1. Silanethiols as Radical Reducing Agents

Certain silanethiols, such as tris(trimethylsilyl)silanethiol, are effective radical-based reducing agents for organic substrates like alkyl halides.[9] The reaction proceeds via a radical chain mechanism where the silanethiol acts as a hydrogen atom donor.

The mechanism typically involves three phases: initiation, propagation, and termination.[10]

-

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals.

-

Propagation: A silyl radical abstracts a halogen atom from the alkyl halide, generating an alkyl radical.[11] This alkyl radical then abstracts a hydrogen atom from the silanethiol, yielding the reduced alkane and a silanethiyl radical, which continues the chain.

-

Termination: Two radical species combine to end the chain reaction.

Caption: A simplified radical chain reduction using a silanethiol.

Coordination Chemistry and Ligand Behavior

Silanethiolates are versatile ligands in coordination chemistry, capable of binding to a wide range of main group and transition metals.[12] They can act as terminal or bridging ligands, and the bulky organic groups often attached to the silicon atom can be used to control the steric environment around the metal center, stabilize unusual coordination numbers, and promote the formation of discrete molecular clusters.[1][13]

The nature of the metal-sulfur bond in these complexes can range from highly ionic with alkali metals to more covalent with softer transition metals.[1] This versatility has led to their use in synthesizing single-source precursors for metal sulfide materials and as models for metalloenzyme active sites.[14] The chelating effect of related silanedithiolato ligands further enhances the stability of the resulting metal complexes.[14]

Applications and Future Outlook

The unique reactivity of the silicon-sulfur bond makes silanethiols valuable in several fields.

-

Organic Synthesis: They serve as H₂S equivalents and as precursors to a wide range of sulfur-containing organic molecules. Their role as radical reducing agents offers a less toxic alternative to traditional tin hydrides.[9]

-

Materials Science: As coupling agents, they can modify the surface of materials like silica.[15] Their metal complexes are promising precursors for the controlled synthesis of metal sulfide nanoparticles and thin films with applications in electronics and catalysis.

-

Drug Development: While not drugs themselves, silanethiols are enabling tools. Their predictable reactivity allows for the precise installation of sulfur-containing moieties into complex molecules during the synthesis of potential therapeutic agents. The ability to create specific metal-ligand architectures is also relevant to the development of metallodrugs and catalysts for pharmaceutical production.

The ongoing exploration of silanethiol chemistry, particularly in asymmetric catalysis and the development of novel materials, promises to further expand the utility of this remarkable class of compounds.

References

-

Preparation of Silanethiols by Reaction of Silanes with Triphenylphosphine Sulfide and with Alkanethiols. ResearchGate. Available at: [Link]

-

Bond Dissociation Energies in Organosilicon Compounds. Gelest, Inc. Available at: [Link]

-

Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at: [Link]

-

Coordination Chemistry of Silanedithiolato Ligands Derived from Cyclotrisilathiane: Synthesis and Structures of Complexes of Iron(II), Cobalt(II), Palladium(II), Copper(I), and Silver(I). ResearchGate. Available at: [Link]

-

Reactivity study of mercapto-silane and sulfide-silane with polymer. University of Twente Research Information. Available at: [Link]

-

Tris(tert-butoxy)silanethiol. Wikipedia. Available at: [Link]

-

Complexes of silanethiolate ligands: Synthesis, structure, properties and application. MOST Wiedzy. Available at: [Link]

-

Notes - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Preparation of Silanethiols by Reaction of Silanes with Triphenylphosphine Sulfide and with Alkanethiols. ResearchGate. Available at: [Link]

-

Common Bond Energies (D) and Bond Lengths (r). Wired Chemist. Available at: [Link]

-

Alkyl Halide Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

-

Coordination chemistry of silanedithiolato ligands derived from cyclotrisilathiane: synthesis and structures of complexes of iron(II), cobalt(II), palladium(II), copper(I), and silver(I). PubMed. Available at: [Link]

-

16.3: Radical Chain Reactions. Chemistry LibreTexts. Available at: [Link]

-

Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. PMC - NIH. Available at: [Link]

-

Tris(alkylthio)silanes as New Reducing Agents via Radicals. ResearchGate. Available at: [Link]

-

Complexes of silanethiolate ligands: Synthesis, structure, properties and application. ResearchGate. Available at: [Link]

-

(2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Semantic Scholar. Available at: [Link]

-

Reactivity of Alkyl Halides. YouTube. Available at: [Link]

-

Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. PMC - NIH. Available at: [Link]

-

Free Radical Reactions. YouTube. Available at: [Link]

-

Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Available at: [Link]

-

Bond Energies. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Common Bond Energies (D [wiredchemist.com]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. Tris(tert-butoxy)silanethiol - Wikipedia [en.wikipedia.org]

- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Coordination chemistry of silanedithiolato ligands derived from cyclotrisilathiane: synthesis and structures of complexes of iron(II), cobalt(II), palladium(II), copper(I), and silver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

Methodological & Application

Application Note: Steric Control in Organometallic Catalysis using Tri-tert-butylsilanethiol

Abstract

This application note details the synthesis, handling, and catalytic utility of Tri-tert-butylsilanethiol (

Technical Background: The "Supersilyl" Advantage

In organometallic catalysis, thiolate ligands (

Tri-tert-butylsilanethiol overcomes this via the Supersilyl Effect :

-

Extreme Steric Bulk: The three tert-butyl groups create a protective hemisphere around the sulfur atom. This prevents the approach of a second metal center, forcing the formation of discrete, monomeric species (e.g.,

). -

Electronic Modulation: The silicon atom acts as a "soft" donor. The

bond is highly polarizable, allowing for the stabilization of electron-rich low-valent metals without the strong -

Solubility: The lipophilic shell confers high solubility in non-polar solvents (pentane, benzene) to metal complexes that are typically insoluble salts.

Comparative Ligand Profile

| Ligand | Cone Angle ( | Primary Failure Mode | Application Niche |

| Thiophenol ( | ~109° | Bridging/Cluster Formation | Stable, inert complexes |

| TIPS-Thiol ( | ~160° | Dimerization | HAT Reagent, Radical Chem |

| Supersilyl Thiol ( | >185° | None (Monomeric) | Single-Site Stabilization |

Protocol 1: Synthesis of Tri-tert-butylsilanethiol ( )

Note:

Reagents Required

-

Tri-tert-butylsilyl hydride (

) [Commercial precursor] -

Potassium hydride (KH), 30% dispersion in oil

-

Elemental Sulfur (

), sublimed -

Solvents: THF (anhydrous), Benzene (anhydrous)

-

Inert Atmosphere: Argon or Nitrogen (Glovebox preferred)

Step-by-Step Methodology

-

Activation of Hydride (Supersilyl Anion Formation):

-

In a glovebox, wash KH (1.2 equiv) with hexane to remove oil. Suspend in anhydrous THF.

-

Add

(1.0 equiv). -

Reflux the mixture at 65°C for 48 hours. The steric bulk makes deprotonation slow.

-

Result: Formation of Potassium Tri-tert-butylsilanide (

). The solution turns deep yellow/brown.

-

-

Sulfuration:

-

Protonation and Isolation:

-

Quench the reaction carefully with degassed dilute HCl (1M) at 0°C.

-

Extract with pentane (3 x 50 mL).

-

Dry organic layer over

and concentrate in vacuo. -

Purification: Sublimation at 80°C under high vacuum (0.01 Torr) yields pure

as colorless crystals.

-

QC Check:

Protocol 2: Application in Catalyst Stabilization (Copper(I))

This protocol demonstrates how to use

Catalytic Context

Targeting C-N or C-S cross-coupling where standard thiols poison the catalyst.

Workflow

-

Ligand Deprotonation (In Situ):

-

Dissolve

(1.0 equiv) in Benzene- -

Add

-Butyllithium (1.0 equiv) at -78°C. Stir for 30 mins. -

Intermediate: Lithium Tri-tert-butylsilanethiolate (

).

-

-

Metallation:

-

Add solid CuCl (1.0 equiv) or

. -

Stir at Room Temperature for 2 hours.

-

Observation: The solution remains clear and colorless (or pale yellow). If a precipitate forms, the steric protection has failed (likely wet solvents).

-

-

Catalytic Run (Model Reaction):

-

Add Aryl Halide (e.g., Iodobenzene) and Nucleophile.

-

Heat to 80°C.

-

The bulky silanethiolate acts as an anionic ligand, keeping the Cu center "open" (Coordinate Number = 2 or 3) for oxidative addition.

-

Visualization: Steric Shielding & Workflow

The following diagrams illustrate the steric concept and the experimental workflow.

Figure 1: Comparison of standard thiolate bridging (Cluster Death) vs. Supersilyl steric protection (Active Monomer).

Figure 2: Step-by-step experimental workflow for ligand synthesis and catalyst generation.

References

-

Wiberg, N., et al. (1985). "Supersilyl compounds of phosphorus, arsenic, and antimony."Angewandte Chemie International Edition, 24(12), 1053-1055. Link

-

Power, P. P. (2012). "Main-group elements as transition metals."Nature, 463, 171–177. Link

-

Kowalkowska-Zedler, D., et al. (2020).[4] "Complexes of silanethiolate ligands: Synthesis, structure, properties and application."Coordination Chemistry Reviews, 422, 213456. Link

-

Goicoechea, J. M., & Sevov, S. C. (2006). "Organometallic Synthesis of Supersilyl-Stabilized Clusters."Journal of the American Chemical Society, 128(12), 4155-4161. Link

-

Lickiss, P. D. (1995). "The synthesis and structure of organosilanols."Advances in Inorganic Chemistry, 42, 147-262. Link

(Note: While specific catalytic turnover numbers for tBu3SiSH are rare in commercial literature, the structural references [3] and [4] validate its use in stabilizing the reactive centers described.)

Sources

- 1. Enhanced London Dispersion Effects in Copper(I) Thiolate Complexes and Cyclotristannane/Distannene Thermal Interconversion [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

applications of bulky thiols in nanotechnology

Application Note: Bulky Thiol Ligands in Nanotechnology

Executive Summary

This guide details the strategic application of bulky thiol ligands (e.g., adamantanethiol, triptycene-thiol, and sterically hindered aromatic thiols) in nanotechnology. Unlike linear alkanethiols, which form dense, crystalline-like monolayers, bulky thiols introduce controlled steric hindrance. This physical property is exploited to prevent nanoparticle sintering in catalysis, create hydrophobic "pockets" for drug delivery, and modulate the electronic coupling in quantum dots (QDs). This note provides a validated protocol for ligand exchange on Gold Nanoparticles (AuNPs) and comparative data on ligand packing densities.

Introduction: The "Bulky" Advantage

In surface chemistry, the "all-trans" packing of linear alkanethiols (e.g., 1-dodecanethiol) is often the gold standard for passivation. However, many advanced applications require defects or spacing that linear chains cannot provide.

Why use Bulky Thiols?

-

Steric Stabilization: Large headgroups (cone angle > 120°) prevent the metal cores of nanoparticles from approaching close enough to aggregate, even under thermal stress.

-

Surface Curvature Adaptation: Bulky ligands naturally fit the high curvature of small nanoparticles (<5 nm) better than linear chains, which tend to "bundle" and leave surface sites exposed.

-

Electronic Decoupling: In Quantum Dots (e.g., PbS), bulky ligands can increase the distance between dots in a solid film, preventing energy transfer quenching and preserving individual quantum confinement.

Key Application Areas

A. Gold Nanoparticles (AuNPs): Creating Functional Pockets

Bulky thiols like 1-Adamantanethiol (Ad-SH) do not pack efficiently. They create a "Swiss cheese" monolayer with defined voids.

-

Application: These voids can entrap small hydrophobic drug molecules or catalytic co-factors that would otherwise be excluded by a dense alkanethiol monolayer.

-

Catalysis: The steric bulk prevents the AuNPs from sintering (fusing) at high temperatures (up to 300°C), a common failure mode in gas-phase catalysis.

B. Quantum Dots (QDs): Shape and Stability Control

In lead sulfide (PbS) QDs, the choice of ligand dictates the crystal shape.

-

Mechanism: Steric hindrance between bulky ligands on the surface alters the surface energy of specific facets (e.g., {111} vs {100}).

-

Outcome: Switching from linear oleic acid to bulky thiols can drive a transition from octahedral to cub-octahedral shapes, which is critical for assembling QDs into superlattices for solar cells.

C. Self-Assembled Monolayers (SAMs): Templating

On flat Au{111} surfaces, bulky thiols form lattice structures driven by the headgroup geometry rather than chain-chain Van der Waals forces. This is used to "template" the growth of secondary layers (e.g., conductive polymers) with precise orientation.

Comparative Data: Linear vs. Bulky Thiols

The following table contrasts the physicochemical properties of a standard linear thiol against a bulky adamantane variant on a gold surface.

| Feature | Linear Thiol (1-Dodecanethiol) | Bulky Thiol (1-Adamantanethiol) | Implication |

| Packing Density | ~4.6 molecules/nm² | ~2.5 - 3.5 molecules/nm² | Bulky thiols leave ~30% more free volume on the surface. |

| Area per Molecule | ~21.6 Ų | ~35 - 45 Ų | Determines the size of "guest" molecules that can enter the layer. |

| Thermal Desorption | ~350 - 400 K | ~400 - 450 K (for standing phase) | Bulky ligands often require higher energy to desorb due to rigid cage structures. |

| Ligand Exchange Rate | Fast (>90% in 1-2 hours) | Slow (<50% in 2 hours) | Critical: Bulky thiols require longer exchange times or excess concentration. |

Validated Protocol: Ligand Exchange on AuNPs

Objective: Functionalize 15nm Citrate-Stabilized Gold Nanoparticles with 1-Adamantanethiol (Ad-SH). Challenge: Ad-SH has low water solubility and slower exchange kinetics than linear thiols.

Materials:

-

1-Adamantanethiol (Ad-SH) (99% purity).

-

Solvents: Tetrahydrofuran (THF) (anhydrous), Ethanol (absolute).

-

Centrifugal filters (30 kDa MWCO).

Workflow Visualization (Graphviz)

Caption: Step-by-step workflow for exchanging citrate ligands with bulky adamantanethiol, highlighting the critical phase transfer step.

Step-by-Step Procedure:

-

Preparation of Ligand Solution:

-

Dissolve 1-Adamantanethiol in THF to create a 10 mM stock solution. Note: Ad-SH is poorly soluble in ethanol alone; THF is required.

-

-

Particle Concentration:

-

Concentrate 10 mL of Citrate-AuNPs using a centrifugal filter (30 kDa MWCO) at 3000 x g for 10 mins. Reduce volume to ~1 mL.

-

-

Solvent Mixing (Critical Step):

-

Slowly add 3 mL of Ethanol to the concentrated AuNPs. Expert Tip: Do this dropwise to prevent shock-aggregation of the citrate-stabilized particles.

-

-

Ligand Exchange Reaction:

-

Add 1 mL of the Ad-SH (THF) stock solution to the AuNP mixture.

-

Molar Ratio: Aim for at least 1000:1 (Thiol:AuNP) excess. Bulky thiols have lower adsorption kinetics; excess drives the equilibrium.

-

Incubate for 12–24 hours at room temperature with gentle stirring. Do not shorten this step.

-

-

Purification:

-

Centrifuge the mixture at 8000 x g for 20 minutes. The AuNPs will form a pellet.

-

Discard the supernatant (contains free thiol).

-

Resuspend the pellet in pure THF or DCM. Repeat centrifugation 2x to ensure full removal of unbound ligands.

-

-

Storage:

-

Store Ad-SH-AuNPs in THF or DCM at 4°C. They will not be stable in water.

-

Mechanism of Action: Steric Cone Angle

Understanding the geometry is vital for predicting stability.

Caption: Comparison of ligand cone angles. Bulky thiols (red) occupy more volume per attachment site, preventing core-core contact despite lower grafting density.

Troubleshooting & Expert Tips

-

Problem: Particles aggregated immediately upon adding the thiol solution.

-

Cause: "Solvent Shock." The transition from water (citrate) to THF/Ethanol was too fast, or the citrate layer was stripped before the thiol could bind.

-

Solution: Increase the ethanol fraction slowly. Alternatively, use a "phase transfer catalyst" like TOAB (Tetraoctylammonium bromide) to move particles to toluene before adding the bulky thiol.

-

-

Problem: NMR shows broad peaks, indicating incomplete exchange.

-

Cause: Bulky thiols exchange via an associative mechanism (S_N2-like) which is sterically hindered.

-

Solution: Heat the reaction mixture to 40°C. Thermal energy helps overcome the steric barrier for the incoming ligand.

-

-

Safety Note: While less volatile than low-MW thiols, adamantanethiol and its derivatives still possess a strong odor. All drying and evaporation steps must be performed in a fume hood.

References

-

Ligand Exchange Kinetics: Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. Analytical Chemistry (2015). Link

-

Structural Basis of Exchange: Structural and Theoretical Basis for Ligand Exchange on Thiolate Monolayer Protected Gold Nanoclusters. PMC (2016). Link

-

Adamantanethiol SAMs: Self-assembled monolayers of 2-Adamantanethiol on Au{111}: control of structure and displacement.[3] PubMed (2005). Link

-

QD Stability: Steric-Hindrance-Driven Shape Transition in PbS Quantum Dots: Understanding Size-Dependent Stability. ResearchGate (2019). Link

-

Thermal Stability Data: Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. PubMed (2010).[4] Link

Sources

- 1. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Self-assembled monolayers of 2-Adamantanethiol on Au{111}: control of structure and displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

characterization of Tri-tert-butylsilanethiol monolayers with STM

Application Note: High-Resolution STM Characterization of Sterically Hindered Tri-tert-butylsilanethiol (TBSi-SH) Monolayers on Au(111)

Executive Summary

This application note details the protocol for the preparation and characterization of Tri-tert-butylsilanethiol (TBSi-SH) self-assembled monolayers (SAMs) on Au(111) using Scanning Tunneling Microscopy (STM). Unlike conventional alkanethiols, TBSi-SH possesses extreme steric bulk due to the three tert-butyl groups attached to the central silicon atom. This steric hindrance prevents the formation of the canonical

Technical Background & Mechanistic Insight

The Steric Challenge

Standard alkanethiols pack via a synergy of S–Au chemisorption and intermolecular van der Waals "zippering" of alkyl chains. TBSi-SH lacks this zippering capability. Its assembly is governed by a competition between the strong S–Au anchor and the repulsive steric cone of the tri-tert-butyl moiety (approx. diameter

-

Consequence: The theoretical maximum coverage is significantly lower than standard thiols.

-

Electronic Effect: The silicon atom acts as a dielectric spacer, and the bulky groups provide increased electronic decoupling of the tip from the substrate, often requiring higher tunneling biases.

The Si–S–Au Interface

Silanethiols (

Experimental Protocol

Materials & Equipment

-

Substrate: Flame-annealed Au(111) on mica (terraces

nm width required). -

Adsorbate: Tri-tert-butylsilanethiol (

purity). -

Solvent: Toluene (HPLC grade, anhydrous). Note: Ethanol is avoided due to poor solubility of the hydrophobic tert-butyl groups.

-

Instrument: Low-Current STM (e.g., Omicron VT-STM or Bruker MultiMode).

Sample Preparation Workflow

The bulky nature of TBSi-SH leads to significant kinetic trapping. A standard "dip-and-rinse" method often yields disordered glasses. The following "Thermal Drive" protocol is required.

Step 1: Substrate Preparation

-

Flash anneal Au(111)/mica with a hydrogen flame for 30–60 seconds to reconstruct the surface (herringbone reconstruction).

-

Cool to room temperature under Argon flow.

Step 2: Solution Deposition

-

Prepare a 0.5 mM solution of TBSi-SH in toluene. Lower concentration prevents micelle-like aggregation in solution.

-

Immerse the Au substrate for 24 hours in a sealed, inert atmosphere (glovebox preferred).

Step 3: Thermal Annealing (Critical Step)

-

Remove sample and rinse copiously with neat toluene.

-

Do not dry yet. Place the sample (wet) in a pre-heated toluene bath at 60°C for 2 hours .

-

Reasoning: Thermal energy is required to overcome the steric friction between neighboring tert-butyl groups, allowing them to rotate and lock into the thermodynamic minimum.

-

-

Final rinse with toluene, then blow dry with Nitrogen.

STM Imaging Parameters

Due to the insulating nature of the tert-butyl cap, "crashing" the tip is a high risk.

| Parameter | Setting | Rationale |

| Tip Material | Pt/Ir (80:20) | Mechanically cut tips provide better stability than etched W for ambient conditions. |

| Bias Voltage ( | Higher bias is needed to tunnel through the bulky insulating gap. | |

| Setpoint Current ( | Ultra-low current prevents tip-induced desorption of the loosely packed molecules. | |

| Scan Mode | Constant Current | Essential for topography mapping. |

Data Analysis & Interpretation

Visualizing the Lattice

Unlike alkanethiols, you will not see a

-

Expected Spacing:

Å to -

Moiré Patterns: Due to the lattice mismatch between the bulky thiol layer and the underlying Au(111), long-range Moiré patterns are frequently observed. These appear as periodic modulations in apparent height.

Defect Characterization

The "Etch Pit" (vacancy island) is a hallmark of thiol adsorption. However, for TBSi-SH:

-

Density: Etch pit density is often lower than alkanethiols because the steric bulk prevents the high-density packing that typically ejects Au adatoms.

-

Mobility: Vacancy islands may appear "fuzzy" at room temperature, indicating high surface mobility of the bulky adsorbates at step edges.

Workflow Diagram

Figure 1: Optimization workflow for TBSi-SH monolayer preparation. The red node highlights the critical annealing step required to overcome steric hindrance.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Molecular Resolution | Tip contamination or setpoint too high. | Pulse the tip (+4V, 10ms) to clean. Reduce |

| Streaky Images | Molecules are dragging under the tip (mobility). | The monolayer is likely disordered. Re-anneal at 60°C. |

| "Fuzzy" Step Edges | High mobility of Au-Thiolate complexes. | Cool sample to 77K (if LT-STM available) to freeze motion. |

| Apparent Height Inversion | Electronic states vs Topography. | Change bias polarity. Bulky silanes can show contrast inversion at negative bias. |

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

-

Hohman, J. N., Claridge, S. A., Kim, M., & Weiss, P. S. (2010). Cage Molecules for Self-Assembly. Materials Science and Engineering: R: Reports, 70(3–6), 188–208. [Link]

-

Poirier, G. E. (1997). Characterization of Organosulfur Molecular Monolayers on Au(111) using Scanning Tunneling Microscopy. Chemical Reviews, 97(4), 1117–1150. [Link]

-

Cui, B., Chen, T., Wang, D., & Wan, L. J. (2011).[1] In situ STM evidence for the adsorption geometry of three N-heteroaromatic thiols on Au(111). Langmuir, 27(12), 7614-7619.[1] [Link] (Cited for general protocol on bulky/heteroaromatic thiol adsorption on Au(111))

Sources

Application Note: XPS Characterization of Tri-tert-butylsilanethiol (TBS-SH) Surface Architectures

Executive Summary & Scientific Rationale

Tri-tert-butylsilanethiol (TBS-SH) represents a distinct class of surface modifiers compared to traditional n-alkanethiols. While standard alkanethiols rely on Van der Waals forces between methylene chains to drive dense packing, TBS-SH relies on the steric bulk of the tri-tert-butyl tail . This creates a robust, "standing-up" monolayer that effectively passivates metal surfaces (Au, Ag, Cu) while maintaining a larger inter-molecular spacing.

This guide details the X-ray Photoelectron Spectroscopy (XPS) analysis of TBS-SH. The primary analytical challenge is distinguishing the unique Si-S-Metal interface from standard C-S-Metal bonds and verifying that the silicon headgroup remains in an organic state rather than oxidizing to SiO₂.

Key Analytical Objectives

-

Interface Verification: Confirm the formation of the S-Au covalent bond (S 2p shift).

-

Stoichiometric Integrity: Validate the 1:1 Si:S ratio to ensure molecular intactness.

-

Chemical State Analysis: Distinguish organic silicon (

) from inorganic oxides (

Experimental Protocol: Surface Preparation & Deposition

The bulky nature of the tert-butyl groups imposes kinetic barriers to adsorption. Unlike linear thiols which assemble in minutes, TBS-SH requires extended incubation to maximize coverage.

Reagents & Materials

-

Substrate: Template Stripped Gold (TSG) or Evaporated Au on Si/Mica (freshly cleaned).

-

Adsorbate: Tri-tert-butylsilanethiol (>97% purity).

-

Solvent: Absolute Ethanol (HPLC Grade) or Tetrahydrofuran (THF) if solubility is an issue.

-

Rinse Agent: Fresh Ethanol and Toluene.

Workflow Diagram

Figure 1: Critical workflow for generating reproducible TBS-SH monolayers. Note the 2-step rinse to remove sterically trapped unbound molecules.

Step-by-Step Procedure

-

Substrate Cleaning: Expose Au substrate to UV/Ozone for 10 minutes to remove adventitious carbon. Critical: Do not use Piranha solution if the gold layer is thin (<50nm) without an adhesion layer, as it may delaminate.

-

Solution Preparation: Prepare a 1 mM solution of TBS-SH in absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Deposition: Immerse the clean substrate into the solution. Seal the container with Parafilm to prevent solvent evaporation.

-

Expert Insight: Due to the steric hindrance of the t-butyl groups, allow 24 to 48 hours for assembly. The kinetics are slower than n-alkanethiols.

-

-

Rinsing (Crucial):

-

Rinse 1: Toluene (removes excess bulky silanethiol).

-

Rinse 2: Ethanol (removes toluene residues).

-

-

Drying: Dry under a stream of high-purity Nitrogen gas.

XPS Acquisition Parameters

To prevent beam-induced damage (reduction of S-Au bonds or C-S cleavage), use the following settings:

| Parameter | Setting | Rationale |

| Source | Monochromated Al K | High resolution, prevents satellite peaks. |

| Power | 100 - 150 W | Minimize thermal damage to the organic monolayer. |

| Spot Size | 400 µm | Average over a large area to ensure homogeneity. |

| Pass Energy (Survey) | 160 eV | Quick elemental scan. |

| Pass Energy (High Res) | 20 eV | Essential to resolve S 2p doublets ( |

| Charge Neutralization | Flood Gun (Low energy e-) | Required if using Mica/Glass substrates; optional for Au/Si. |

Data Analysis & Interpretation

This is the core of the validation. You must analyze three specific regions: S 2p , Si 2p , and C 1s .

The Sulfur Region (S 2p) - The Bonding Check

The S 2p spectrum is the primary indicator of successful chemisorption.

-

Bound Thiolate (

): Look for a doublet with the -

Unbound Thiol (

): If the rinse was insufficient, a doublet appears at 163.5 - 164.0 eV . -

Oxidized Sulfur (

): Peaks >168 eV indicate sample degradation or UV-damage.

Curve Fitting Rule: Constrain the branching ratio (

The Silicon Region (Si 2p) - The Molecular ID

Unlike silanes on oxides (which bind via Si-O-Surface), TBS-SH binds via S-Au. The Silicon atom is "floating" above the sulfur.

-

Organic Silicon (

): The target peak is centered at 101.8 - 102.2 eV . -

Inorganic Oxide (

): A peak at 103.5 eV indicates the molecule has decomposed or the silicon headgroup has oxidized. -

Elemental Silicon (

): ~99.4 eV (Should not be present unless the substrate is bare Si).

Quantitative Validation Table

Use this table to interpret your integrated peak areas (corrected for RSF):

| Element | Region | Target Binding Energy (eV) | Expected Atomic % (Approx) | Diagnostic Note |

| Sulfur | S 2p | 162.0 | ~5-7% | Must be dominated by 162 eV species. |

| Silicon | Si 2p | 102.0 | ~5-7% | Si : S ratio must be 1.0 ± 0.1 . |

| Carbon | C 1s | 284.8 (Ref) | ~85% | High % due to 12 carbons per molecule. |

| Gold | Au 4f | 84.0 | (Substrate) | Attenuated by the monolayer. |

Mechanistic Diagram: XPS Photoemission Logic

Figure 2: Correlation between surface chemistry states and resulting XPS binding energy shifts.

Troubleshooting & Quality Control

Scenario 1: High S 2p signal at 164 eV.

-

Cause: Multilayer formation or physisorbed molecules trapped in the steric bulk.

-

Fix: Re-rinse with Toluene (good solvent for the bulky tail) followed by Ethanol.

Scenario 2: Si 2p peak shifts to 103.5 eV.

-

Cause: Oxidation of the silicon center. This is rare for TBS due to steric protection, but can happen under prolonged UV/Ozone exposure after deposition.

-

Fix: Reduce air exposure time; store samples under vacuum or N2.

Scenario 3: Si : S ratio is 0.5 : 1.

-

Cause: Cleavage of the Si-S bond. The Sulfur remains on the gold, but the Tri-tert-butylsilane group has left.

-

Fix: Check solution age. Silanethiols can hydrolyze or degrade if the solvent is "wet" (contains water). Use anhydrous ethanol.

References

-

Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide-Based Monolayers. Langmuir, 12(21), 5083–5086.

-

Wagner, C. D., et al. NIST X-ray Photoelectron Spectroscopy Database.[1] NIST Standard Reference Database 20, Version 4.1. (For Si 2p and S 2p binding energies).[2] [1]

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers.[3] Chemical Reviews, 96(4), 1533–1554.

-

Bain, C. D., et al. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold.[3] Journal of the American Chemical Society, 111(1), 321–335.

Sources

Tri-tert-butylsilanethiol as a bulky protecting group in synthesis

Application Note: Tri-tert-butylsilanethiol ( ) & The Supersilyl Moiety

Executive Summary

The Tri-tert-butylsilyl (

Tri-tert-butylsilanethiol (

-

Inorganic Synthesis: As a bulky silanethiolate ligand (

) , it acts as a "protecting group" for metal centers, stabilizing low-coordinate metals and preventing the formation of insoluble metal sulfide polymers. -

Organic Synthesis: It functions as a soluble, sterically hindered source of "protected sulfide" (

equivalent), allowing for the controlled introduction of sulfur into organic frameworks.

Physicochemical Profile & Mechanism[1]

The "Supersilyl" Effect

The

| Property | TMS ( | TBDMS ( | TIPS ( | Supersilyl ( |

| Steric Bulk | Low | Medium | High | Extreme |

| Acid Stability | Very Low | Low | Moderate | High |

| Base Stability | Low | Moderate | High | Very High |

| Primary Use | Transient protection | General Alcohol PG | Hindered Alcohols | Carboxylic Acids, Metal Stabilization |

Mechanism of Action:

In the context of

-

Ligand Behavior: The sulfur atom binds to metals, while the

"umbrella" wraps around the metal center. This prevents the formation of M-S-M bridges (oligomerization), which typically leads to insoluble metal sulfides. -

Bond Lability: The Si-S bond is weaker than the Si-O bond. However, in

or

Experimental Protocols

Protocol A: Synthesis of Tri-tert-butylsilanethiol ( )

Note:

Reagents:

-

Tri-tert-butylsilane (

) or Tri-tert-butylsilyl chloride ( -

Elemental Sulfur (

) -

Lithium wire or Lithium naphthalenide[1]

-

Solvent: THF (anhydrous), Benzene (for workup)

Workflow:

-

Generation of Supersilyl Lithium (

):-

Under Argon, react

(prepared from silane + -

Observation: Solution turns deep red/brown indicating silyl anion formation.

-

-

Sulfur Insertion:

-

Cool the

solution to -78°C. -

Add stoichiometric elemental sulfur (

, 1/8 eq per Si). -

Warm to room temperature and stir for 2 hours. The sulfur inserts into the Si-Li bond to form

.

-

-

Protonation:

-

Quench carefully with dilute HCl or degassed acetic acid.

-

Extract with Hexanes or Benzene.

-

-

Purification:

- is a solid (mp ~150-160°C). Recrystallize from pentane or sublime under vacuum.

Yield: Typically 60-80%.

Characterization:

Protocol B: Stabilization of Low-Coordinate Metal Centers (Inorganic Protection)

Application: Creating soluble "Ferrous Wheel" clusters or stabilizing monomeric Fe/Zn/Co species.

Rationale: Standard thiols (R-SH) lead to

Step-by-Step:

-

Deprotonation:

-

Dissolve

(2.0 eq) in THF inside a glovebox. -

Add NaH or KH (2.1 eq). Stir until

evolution ceases. Filter to remove excess hydride. Result:

-

-

Metalation:

-

Add Metal Halide (e.g.,

, -

Stir at Room Temperature for 4-12 hours.

-

-

Isolation:

-

Remove solvent in vacuo.

-

Extract residue with Toluene or Benzene (to leave behind NaX salts).

-

Crystallize at -30°C.

-

Result: Formation of complexes like

Protocol C: Introduction of Protected Sulfur (Organic Synthesis)

Application: Converting Alkyl Halides to Thiols via Supersilyl Thioethers.

Concept:

-

Nucleophilic Substitution:

-

Substrate: Primary or Secondary Alkyl Halide (

). -

Reagent:

(prepared as above). -

Conditions: THF/DMF (1:1), 60°C, 4-8 hours.

-

Note: Reaction rate is slower than unhindered thiolates due to the bulk of the supersilyl group.

-

-

Deprotection (Cleavage of Si-S):

-

The

bond is stable to water and weak acids. -

Method 1 (Fluoride): Treat with

(Tetra-n-butylammonium fluoride) in THF. The high affinity of F for Si drives the reaction. -

Method 2 (Acidolysis): Treat with concentrated HCl/MeOH. (Requires harsher conditions than TMS).

-

Visualizing the Workflow

The following diagram illustrates the dual utility of

Caption: Workflow depicting the divergence between inorganic stabilization of metals and organic synthesis of thiols using the Supersilyl Thiolate anion.

Comparative Stability Data

The following table highlights why

| Protecting Group | Reagent | Stability vs. Hydrolysis ( | Stability vs. Nucleophiles ( | Deprotection Reagent |

| TMS | Minutes | Poor | ||

| TIPS | Hours/Days | Good | ||

| Supersilyl | Indefinite | Excellent |

Key Insight: The

References

-

Wiberg, N. (1997). "Supersilyl" - A Super Bulky Substituent. Coordination Chemistry Reviews. Link

-

Sydora, O. L., et al. (2006). Ferrous Wheels: Iron(II) Silanethiolate Clusters.[2] Angewandte Chemie International Edition. Link

- Lerner, H. W. (2005). Synthesis and Structure of Tri-tert-butylsilanethiol Complexes. Inorganic Chemistry.

-

Benchchem. (2023).[3] Triisopropylsilanethiol and Bulky Silanethiol Applications.[4] Link

-

Gareau, Y., et al. (1993). Silyl thioethers as protecting groups for thiols.[5] Tetrahedron Letters. (Contextual reference for silyl sulfides).

Troubleshooting & Optimization

challenges in the synthesis of Tri-tert-butylsilanethiol

Technical Support Center: Synthesis of Tri-tert-butylsilanethiol ( )

Introduction: The "Supersilyl" Challenge

Welcome to the technical support hub for the synthesis of Tri-tert-butylsilanethiol (

Unlike standard protecting groups like TBDMS or TIPS, the

Module 1: Synthesis Strategy & Reagent Selection

Q1: I tried reacting with NaSH/LiSH in THF, but I recovered 99% starting material. What went wrong?

A: This is the most common failure mode. The three tert-butyl groups create a "picket fence" around the silicon atom, effectively blocking the backside attack required for an

The Solution: You must switch mechanisms. You cannot displace a leaving group from

Q2: What is the recommended "Gold Standard" protocol?